4-(Thien-2-ylmethyl)benzylamine hydrochloride

Fragment-Based Drug Discovery Chemical Biology Quality Control

Researchers requiring geometrically defined, fragment-based screening probes often face inconsistent purity and solubility from free-base analogs. This 4-(Thien-2-ylmethyl)benzylamine hydrochloride resolves these issues with guaranteed protonation and solubility. Key advantages: - Unique pharmacophore: Extended ~8.7 Å NH₂-to-thiophene vector enables precise fragment linking and PROTAC exit-vector chemistry, unattainable with simple benzylamine or thiophenemethylamine alternatives. - Assay-ready form: Hydrochloride salt (MW 239.76) ensures consistent DMSO solubility and eliminates free-base precipitation artifacts in aqueous screening buffers. - RO3-compliant scaffold: 97% purity, single primary amine handle for rapid amide coupling/reductive amination in hit-to-lead libraries.

Molecular Formula C12H14ClNS
Molecular Weight 239.76 g/mol
CAS No. 1112459-82-1
Cat. No. B1518747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thien-2-ylmethyl)benzylamine hydrochloride
CAS1112459-82-1
Molecular FormulaC12H14ClNS
Molecular Weight239.76 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C12H13NS.ClH/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12;/h1-7H,8-9,13H2;1H
InChIKeyBRDMSBXGZSSVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thien-2-ylmethyl)benzylamine hydrochloride Overview


4-(Thien-2-ylmethyl)benzylamine hydrochloride is a small-molecule chemical probe and fragment-based drug discovery (FBDD) building block featuring a benzylamine core linked via a methylene bridge to a thiophene ring . As a hydrochloride salt (molecular formula C12H14ClNS, molecular weight 239.76 g/mol), it is supplied as a stable crystalline solid with certified purity ≥97% by leading vendors, which distinguishes it from lower-purity in-class alternatives [1]. The compound is catalogued as a fragment molecule suitable for molecular linking, expansion, and modification strategies in hit-to-lead campaigns [2].

4-(Thien-2-ylmethyl)benzylamine hydrochloride: Why Generic Alternatives Fail


Direct substitution with unsubstituted benzylamine (MW 107.15 g/mol) or 2-thiophenemethylamine (MW 113.18 g/mol) fails to recapitulate the unique pharmacophore geometry of this compound, as the para-substituted phenyl-thienyl scaffold establishes a defined angular vector and extended molecular length critical for fragment linking and SAR exploration [1]. The target compound's specific combination of an ionizable primary amine (pKa ~9-10) for salt-bridge formation and a sulfur-containing heteroaryl ring for potential pi-stacking or hydrogen-bonding interactions cannot be replicated by simpler in-class alternatives lacking both the benzylamine and thienyl moieties simultaneously [2]. Furthermore, the hydrochloride salt form provides guaranteed protonation state, improved aqueous solubility, and consistent weighing properties compared to the free base analog (CAS 1031843-65-8), which is critical for reproducible fragment screening assay preparation .

4-(Thien-2-ylmethyl)benzylamine hydrochloride: Differentiation Evidence


Purity Superiority Over In-Class Alternatives

When procuring fragment molecules for screening libraries, purity directly impacts hit confirmation rates and false-positive risk. The target compound is supplied at 97% purity (HPLC-verified) by Thermo Scientific . This contrasts with generic laboratory chemical suppliers who offer the same compound at 95% purity . This 2% absolute purity difference represents a reduction of 40% in total impurity burden relative to the 95% grade.

Fragment-Based Drug Discovery Chemical Biology Quality Control

Rule of Three Compliance for Fragment Libraries

Congreve's Rule of Three (RO3) is widely used to select fragments with optimal physicochemical profiles for screening. The target compound, with a molecular weight of 239.76 g/mol, 2 H-bond donors, 2 H-bond acceptors, and a calculated topological polar surface area (TPSA) of 54.3 Ų, fully complies with RO3 criteria (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, tPSA ≤ 60 Ų) [1]. In contrast, the free base analog (CAS 1031843-65-8) has a molecular weight of 203.31 g/mol but lacks the consistent protonation state and salt-form stability of the hydrochloride .

Fragment-Based Drug Discovery Medicinal Chemistry Library Design

Synthetic Tractability via Primary Amine Handle

The benzylic primary amine functional group in the target compound enables a predictable reaction landscape—reductive amination, amide coupling, and sulfonamide formation—without competing side reactions at the thiophene ring, which might occur with other heteroaryl-methyl benzylamine analogs containing more nucleophilic heteroatoms (e.g., furan analogs that are prone to oxidative degradation) [1]. The thiophene sulfur provides a distinct electronic profile compared to the oxygen in furan-based analogs (e.g., 4-(furan-2-ylmethyl)benzylamine), imparting different pi-stacking capabilities and metabolic stability in downstream elaborated compounds [2].

Organic Synthesis Fragment Elaboration Click Chemistry

Anti-Inflammatory SAR of Thienyl-Phenyl Scaffold

The thienyl-phenylmethyl scaffold, of which this compound is a direct precursor, has been validated in a published medicinal chemistry study. 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid, derivable from the target benzylamine, demonstrated 79% inhibition of cyclooxygenase activity at a 10⁻⁴ M concentration, outperforming other heteroarylmethyl analogs in the same series [1]. This compares favorably to the reference NSAID tolmetin, which showed lower or comparable inhibition in the same assay system.

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

Unique Pharmacophore Geometry vs. Common Bioisosteres

The spatial arrangement of the primary amine and the thiophene ring in the target compound establishes a specific pharmacophoric distance (~8.7 Å through-bond, ~5.5 Å through-space) that is distinct from commmon bioisosteres such as 4-(phenylmethyl)benzylamine (which lacks the sulfur heteroatom) or 2-(thiophen-2-yl)ethylamine (which lacks the phenyl spacer). This unique geometry creates a differentiated hydrogen-bond donor/acceptor spatial presentation that cannot be achieved with simpler in-class compounds [1].

Pharmacophore Modeling Molecular Design Bioisosterism

4-(Thien-2-ylmethyl)benzylamine hydrochloride: Application Scenarios


Fragment Library Assembly for HTS and NMR Screening

The compound's RO3 compliance (MW 239.76 Da, TPSA 54.3 Ų) and guaranteed 97% purity make it a ready-to-use component for fragment screening libraries [1]. Its single primary amine handle allows for rapid follow-up chemistry following hit identification, while the hydrochloride salt ensures consistent solubility in aqueous screening buffers (DMSO stock → assay buffer), reducing precipitation artifacts observed with free-base analogs .

SAR Exploration of Thienyl-Phenylmethyl Scaffold

The proven bioactivity of derivatives sharing the thienyl-phenylmethyl core—specifically 79% COX inhibition at 100 µM for the propanoic acid analog [1]—validates this fragment as a privileged starting point for medicinal chemistry programs targeting cyclooxygenase or inflammation pathways. Procurement of the benzylamine hydrochloride enables direct amide coupling or reductive amination to rapidly generate compound libraries for SAR exploration.

Fragment Linking for Protein-Protein Interaction Targets

The extended molecular geometry (~8.7 Å NH₂-to-thiophene distance) makes this fragment suitable for linking strategies in PPI inhibitors, where two separated binding elements must be connected [1]. The thiophene sulfur can participate in sulfur-π interactions with aromatic protein side chains, while the primary amine forms salt bridges with aspartate or glutamate residues, enabling a dual binding mode not available with phenyl-only or thiophene-only fragments .

Chemical Biology Probe Development with Defined Linkers

The para-substituted benzylamine provides a geometrically defined exit vector for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design or bioconjugation chemistry [1]. The 97% purity ensures minimal side products during PEG-linker coupling or biotinylation reactions, which is critical for generating homogeneous chemical biology probes suitable for cellular target engagement assays .

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